molecular formula C16H31N3O2 B14771316 N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide

N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide

Cat. No.: B14771316
M. Wt: 297.44 g/mol
InChI Key: UYCNEIOMSGPLBO-UHFFFAOYSA-N
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Description

N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide is a complex organic compound that features a piperidine ring, an amino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2-amino-3-methylbutanoic acid with piperidine to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide
  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide

Uniqueness

N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide is unique due to its specific structural features, such as the position of the amino group and the acetamide moiety. These structural differences can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C16H31N3O2/c1-11(2)15(17)16(21)18-9-7-6-8-14(18)10-19(12(3)4)13(5)20/h11-12,14-15H,6-10,17H2,1-5H3

InChI Key

UYCNEIOMSGPLBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C(C)C)C(=O)C)N

Origin of Product

United States

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